molecular formula C13H18N2OS B2684076 N-(2,6-dimethylphenyl)morpholine-4-carbothioamide CAS No. 344304-88-7

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide

Cat. No.: B2684076
CAS No.: 344304-88-7
M. Wt: 250.36
InChI Key: BNJFULOIYKCZBI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide is a chemical compound with the molecular formula C13H18N2OS and a molecular weight of 250.36 g/mol . This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, with a 2,6-dimethylphenyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylaniline with morpholine-4-carbothioic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to the disruption of cellular processes, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-4-3-5-11(2)12(10)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJFULOIYKCZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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